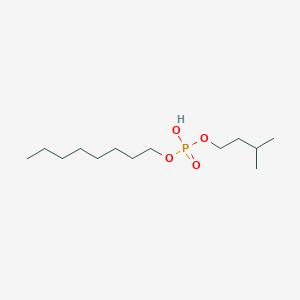

Phosphoric acid, mono(3-methylbutyl) monooctyl ester

Description

Phosphoric acid, mono(3-methylbutyl) monooctyl ester (CAS: Not explicitly provided; molecular formula inferred as C₁₃H₂₉O₄P) is a mixed diester of phosphoric acid, featuring a branched 3-methylbutyl (isoamyl) group and a linear octyl group. This structure imparts unique physicochemical properties, such as moderate polarity, surfactant capabilities, and thermal stability. Phosphoric acid esters are widely used in industrial applications, including polymer stabilization, surfactants, and corrosion inhibition, due to their ability to interact with both hydrophilic and hydrophobic phases .

Properties

CAS No. |

4396-06-9 |

|---|---|

Molecular Formula |

C13H29O4P |

Molecular Weight |

280.34 g/mol |

IUPAC Name |

3-methylbutyl octyl hydrogen phosphate |

InChI |

InChI=1S/C13H29O4P/c1-4-5-6-7-8-9-11-16-18(14,15)17-12-10-13(2)3/h13H,4-12H2,1-3H3,(H,14,15) |

InChI Key |

VKAOXRFKUSQLKG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOP(=O)(O)OCCC(C)C |

Origin of Product |

United States |

Preparation Methods

General Esterification Approach

The preparation of phosphoric acid monoalkyl esters, including phosphoric acid, mono(3-methylbutyl) monooctyl ester, typically involves the esterification of phosphoric acid or polyphosphoric acid with the corresponding alcohols. The process is generally conducted under controlled temperature conditions with removal of water formed during the reaction to drive the equilibrium toward ester formation.

Reaction Scheme :

$$

\text{H}3\text{PO}4 + \text{R}^1\text{OH} + \text{R}^2\text{OH} \rightarrow \text{(R}^1)(\text{R}^2)\text{PO}4\text{H} + \text{H}2\text{O}

$$

where $$ \text{R}^1 = $$ 3-methylbutyl and $$ \text{R}^2 = $$ octyl group.Alcohols Used : Primary alcohols such as 3-methyl-1-butanol and 1-octanol are preferred due to their reactivity and ability to form stable esters.

Specific Esterification Procedure

According to patent EP0081694A1, monoalkyl phosphonates and phosphoric monoesters can be prepared by esterifying phosphonic or phosphoric acids with alcohols at elevated temperatures. The process involves:

- Charging phosphoric acid and the two alcohols (3-methylbutanol and octanol) into a reactor.

- Heating the mixture to reflux at temperatures between 125 °C and 220 °C, preferably 130–180 °C.

- Continuous removal of water formed during the reaction, often by azeotropic distillation using solvents or by direct water separation.

- Using an excess of alcohols to drive the reaction to completion.

- Reaction completion is monitored by acid number and water content in the reaction mixture.

Use of Polyphosphoric Acid and Solvent Systems

In some methods, polyphosphoric acid or concentrated phosphoric acid is used as the starting material. The reaction is carried out in the presence of solvents such as linear or branched saturated hydrocarbons (C4–C8) or saturated cycloaliphatic hydrocarbons (C5–C7) to facilitate esterification and ease separation of by-products.

- After esterification, orthophosphoric acid by-product is separated by extraction with a combination of a hydrocarbon solvent and a lower alcohol (C1–C4) with water.

- This extraction allows isolation of the phosphoric monoester in the organic phase and removal of orthophosphoric acid in the aqueous phase.

- The orthophosphoric acid can be recovered and reused, improving process economy and product purity.

Purification of Phosphoric Acid Mono(3-methylbutyl) Monooctyl Ester

Removal of Nonionic Impurities

The crude ester product often contains nonionic impurities such as unreacted alcohols and dialkyl phosphate esters. Purification is achieved by neutralization and extraction:

- Neutralization with triethanolamine or similar amines to form phosphoric ester salts.

- Extraction with solvents such as n-hexane, isopropanol, and water at elevated temperatures (around 50 °C).

- Phase separation removes nonionic compounds into the organic layer, while the aqueous layer contains the phosphoric ester salts.

- Repeated extraction and washing steps improve purity, achieving high recovery rates (close to 100%) of monoalkyl phosphate and removal rates of unreacted alcohols above 70%.

Crystallization and Filtration

- For crystalline phosphoric esters, recrystallization can be used to further purify the product.

- Non-crystalline esters require solvent extraction and neutralization techniques for purification.

Summary of Key Parameters and Data

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, mono(3-methylbutyl) monooctyl ester can undergo various chemical reactions, including:

Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically involves water and an acid or base catalyst.

Substitution: May involve reagents like alkyl halides or other electrophiles.

Major Products Formed

Hydrolysis: Phosphoric acid, 3-methylbutanol, and octanol.

Substitution: Various substituted phosphate esters depending on the reagents used.

Scientific Research Applications

Applications in Cosmetics

Phosphoric acid esters are widely utilized in cosmetic formulations due to their ability to act as emulsifiers and thickeners. They enhance the texture and stability of products such as creams, lotions, and gels.

- Emulsification : These esters help stabilize oil-in-water emulsions, which are common in skincare products. Their ability to reduce surface tension facilitates the mixing of oil and water phases.

- Thickening Agents : They provide viscosity control in formulations, improving the sensory feel of products on the skin. This is particularly important in creams and lotions where a desirable texture is essential for consumer acceptance .

Case Study : A study demonstrated that incorporating phosphoric acid esters into a moisturizing lotion significantly improved its consistency index and sensory properties, leading to higher consumer satisfaction ratings .

Applications in Lubricants

In the industrial sector, phosphoric acid esters serve as additives in lubricants, particularly in gas turbine engines. Their properties enhance lubricity and stability under high-temperature conditions.

- Lubricity Agents : These compounds improve the lubricating properties of oils, reducing friction and wear in mechanical systems. They are particularly effective when used at concentrations of 1% to 2.5% in lubricant formulations .

- Hydraulic Fluids : The ester's solubility in mineral oils makes it suitable for hydraulic fluids, where it contributes to improved viscosity-temperature characteristics .

Case Study : Research indicated that lubricants formulated with phosphoric acid esters exhibited significantly lower wear rates in engine tests compared to traditional lubricant formulations, highlighting their effectiveness as performance-enhancing additives .

Industrial Applications

Phosphoric acid esters are also employed in various industrial processes due to their surfactant properties.

- Emulsion Polymerization : They are used as surfactants in emulsion polymerization processes, facilitating the production of polymers with desired characteristics.

- Textile Auxiliaries : In textile processing, these esters enhance wetting and emulsification properties, improving dye uptake and fabric treatment processes .

Data Table: Applications Overview

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Cosmetics | Emulsifiers, thickeners | Improved texture and stability |

| Lubricants | Lubricity agents | Reduced friction and wear |

| Industrial Processes | Emulsion polymerization | Enhanced polymer characteristics |

| Textile auxiliaries | Better dye uptake and fabric treatment |

Mechanism of Action

The mechanism of action of phosphoric acid, mono(3-methylbutyl) monooctyl ester involves its ability to interact with various molecular targets through phosphorylation. This process can modify the activity of proteins and enzymes, thereby influencing various biochemical pathways . The ester can also act as a surfactant, reducing surface tension and aiding in the formation of emulsions .

Comparison with Similar Compounds

Comparison with Other Phosphate Esters

Monooctyl Phosphate (C₈H₁₉O₄P)

- Structure: A monoester of phosphoric acid with a single octyl group.

- Properties : Higher acidity (due to two free hydroxyl groups on phosphate) compared to the target diester. This makes it more water-soluble and effective as an acidic surfactant .

- Applications : Used in polymer composites to enhance transparency and thermal stability, similar to mixed diesters but with higher polarity .

Dioctyl Phosphate (C₁₆H₃₅O₄P)

- Structure : A diester with two octyl groups.

- Properties : Lower polarity and higher hydrophobicity than the target compound due to the absence of a branched chain. This enhances its utility as a plasticizer but reduces biodegradability .

- Applications : Common in lubricants and anti-corrosion coatings.

Di(3-methylbutyl) Phosphate (C₁₀H₂₃O₄P)

- Structure : A diester with two branched 3-methylbutyl groups.

- Properties : Increased steric hindrance reduces crystallinity, improving solubility in organic solvents. However, the shorter chain length (compared to octyl) may limit its effectiveness in high-temperature applications .

Mono[2-(acetyloxy)-3-(hexadecyloxy)propyl] Phosphate (C₃₁H₅₂NO₇P)

- Structure : A complex mixed diester with a hexadecyloxy chain and an acetyloxy group.

- Properties : Higher molecular weight (581.72 g/mol) and enhanced lipid solubility, making it suitable for biomedical applications like drug delivery .

Comparison with Carboxylic Acid Esters

Butanoic Acid, 3-methylbutyl Ester (C₉H₁₈O₂)

- Structure : A carboxylic acid ester with a 3-methylbutyl group.

- Properties : Volatile and aromatic, contributing to fruity flavors in foods (e.g., bananas and beer) . Unlike phosphoric acid esters, it lacks surfactant properties and is thermally unstable at high temperatures.

- Applications : Primarily used in flavor and fragrance industries .

Hexanoic Acid, 3-methylbutyl Ester (C₁₁H₂₂O₂)

- Structure : A medium-chain carboxylic acid ester.

- Properties: Higher molecular weight than butanoic acid esters, leading to slower evaporation rates. Used in alcoholic beverages for flavor modulation .

Comparison with Aromatic Phosphate Esters

Phosphoric Acid, Mono(2-ethylhexyl) Monophenyl Ester

- Structure : A mixed diester with a phenyl group.

- Properties : The aromatic ring enhances UV stability and resistance to oxidation, making it suitable for high-performance lubricants. However, phenyl groups may raise toxicity concerns compared to aliphatic esters .

Table 1: Key Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Polarity | Key Applications |

|---|---|---|---|

| Phosphoric acid, mono(3-methylbutyl) monooctyl ester | ~310.3 | Moderate | Surfactants, polymer stabilizers |

| Monooctyl phosphate | 210.21 | High | Acidic surfactants, polymer additives |

| Butanoic acid, 3-methylbutyl ester | 158.24 | Low | Food flavoring |

| Di(3-methylbutyl) phosphate | 250.25 | Moderate | Solvents, corrosion inhibitors |

Biological Activity

Phosphoric acid, mono(3-methylbutyl) monooctyl ester (CAS Number: 4397-53-9) is an organophosphate compound characterized by a phosphate group esterified with both a 3-methylbutyl and an octyl group. This compound has garnered attention due to its potential biological activities and applications in various fields, including agriculture and industrial chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H29O4P, with a molecular weight of approximately 280.34 g/mol. The unique branched structure from the 3-methylbutanol contributes to its hydrophobic properties, influencing its solubility and biological interactions.

Biological Activity Overview

Research indicates that phosphoric acid esters can significantly impact biological systems. Key areas of interest include:

- Cell Membrane Integrity : Similar organophosphate compounds have been shown to alter cellular membrane integrity, which can affect cell signaling and enzyme activity.

- Toxicity Studies : Environmental assessments have demonstrated that such compounds can be toxic to aquatic life, particularly fish and invertebrates.

- Enzymatic Interactions : Studies suggest that phosphoric acid esters may inhibit or alter the activity of specific enzymes involved in metabolic pathways.

Data Table: Comparative Biological Activities of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C13H29O4P | Potential membrane disruptor; enzyme interaction |

| Phosphoric acid, mono(2-ethylhexyl) ester | C12H27O4P | Emulsifier; moderate toxicity to aquatic organisms |

| Phosphoric acid, di(2-ethylhexyl) ester | C16H35O4P | Plasticizer; higher toxicity compared to monoesters |

| Phosphoric acid, mono(butyl) monooctyl ester | C15H33O4P | Similar applications; varied toxicity |

Case Study 1: Toxicity Assessment in Aquatic Systems

In a study assessing the environmental impact of phosphoric acid esters, researchers evaluated the acute toxicity of this compound on various fish species. The results indicated significant mortality rates at concentrations above 10 mg/L over a 48-hour exposure period. This highlights the potential ecological risks associated with its use in agricultural runoff.

Case Study 2: Enzyme Interaction Studies

A laboratory investigation explored the effects of phosphoric acid esters on acetylcholinesterase (AChE) activity in rat brain homogenates. The study found that exposure to this compound resulted in a dose-dependent inhibition of AChE activity. This suggests possible neurotoxic effects that warrant further investigation into its implications for human health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.